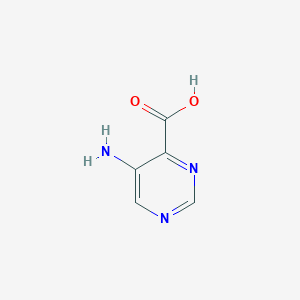

5-Aminopyrimidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O2/c6-3-1-7-2-8-4(3)5(9)10/h1-2H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXXONFCDCIHQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482789 | |

| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59950-53-7 | |

| Record name | 5-AMINOPYRIMIDINE-4-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to Advanced Synthesis of 5-Aminopyrimidine-4-carboxylic Acid: From Core Principles to Practical Application

Abstract

5-Aminopyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents. Its strategic placement of amino and carboxylic acid functionalities allows for diverse chemical modifications, making it a valuable synthon for creating complex molecular architectures. However, traditional synthetic routes often suffer from limitations such as harsh reaction conditions, low yields, and the use of hazardous materials. This technical guide provides an in-depth exploration of novel, efficient, and scalable synthetic strategies for this key intermediate, designed for researchers and professionals in pharmaceutical and chemical development. We will dissect two distinct and innovative methodologies, focusing on the underlying chemical principles, providing detailed experimental protocols, and offering a comparative analysis to guide process optimization.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a fundamental component of life, most notably as a constituent of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs for a wide range of diseases, including cancer and infectious diseases.[2] this compound, in particular, serves as a versatile intermediate. The amino group at the C5 position and the carboxylic acid at C4 provide orthogonal handles for derivatization, enabling the construction of complex libraries of compounds for drug discovery programs. The demand for greener, more efficient, and economically viable synthetic routes has driven innovation beyond classical methods, focusing on atom economy, reduced reaction times, and operational simplicity.

Method 1: Multi-Step Synthesis via a Cyanopyrimidine Intermediate

A robust and scalable approach to this compound involves a multi-step sequence starting from readily available precursors. This method, adapted from patented industrial processes, hinges on the construction of a stable 5-amino-4-cyanopyrimidine intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[3] This strategy offers excellent control over each transformation, leading to high purity of the final product.

Scientific Rationale and Causality

This synthetic pathway is designed in three logical stages: activation, cyclization, and hydrolysis.

-

Activation of Malononitrile: The synthesis begins with the reaction of malononitrile with a Vilsmeier-type reagent (e.g., formed from dimethylformamide and phosgene or thionyl chloride). This step generates a highly electrophilic intermediate, an aminomethylene malononitrile derivative, which is primed for cyclocondensation. The choice of a Vilsmeier reagent is critical as it provides the C2 carbon and the nitrogen atom required to form the pyrimidine ring with the subsequent reagent.

-

Cyclization with Formamidine: The activated intermediate is then reacted with formamidine. Formamidine acts as the N1-C6-N(amino) source. The cyclization proceeds via a nucleophilic attack of the formamidine nitrogen onto the electrophilic carbon of the activated malononitrile, followed by an intramolecular condensation and elimination to form the stable aromatic pyrimidine ring, yielding 5-amino-4-cyanopyrimidine.

-

Controlled Hydrolysis: The final step is the selective hydrolysis of the cyano group at C4 to a carboxylic acid.[4] This transformation must be carefully controlled to avoid potential degradation of the pyrimidine ring or unwanted side reactions. Both acidic and basic conditions can be employed, with the choice depending on the desired reaction rate and the stability of any other functional groups present.

The overall workflow for this multi-step synthesis is depicted below.

References

- 1. This compound | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US9290490B2 - Aminopyrimidines as Syk inhibitors - Google Patents [patents.google.com]

- 3. US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-Aminopyrimidine-4-carboxylic acid: A Senior Application Scientist's Field Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Structural Imperative

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives represent a cornerstone scaffold, forming the basis of numerous biologically active molecules.[1][2] 5-Aminopyrimidine-4-carboxylic acid (Molecular Formula: C₅H₅N₃O₂, Molecular Weight: 139.11 g/mol ) is one such molecule of interest, presenting a unique combination of a heterocyclic aromatic ring, an amino group, and a carboxylic acid function.[3][4] Its potential as a building block in the synthesis of novel therapeutic agents necessitates a robust and unambiguous method for its structural confirmation and purity assessment.

This guide provides an in-depth, field-proven perspective on the spectroscopic characterization of this compound. We will move beyond mere data presentation to explore the causality behind experimental choices and the logic of spectral interpretation, equipping you with the expertise to confidently identify and characterize this molecule. Our approach is rooted in a multi-technique validation system, where data from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy converge to provide a holistic and irrefutable structural portrait.

I. Fourier-Transform Infrared (FTIR) Spectroscopy: Mapping the Functional Groups

Expertise & Experience: The Vibrational Fingerprint

FTIR spectroscopy is the ideal first-pass technique for confirming the presence of key functional groups. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, creating a unique spectral fingerprint. For this compound, we are looking for the tell-tale signatures of the N-H (amine), O-H and C=O (carboxylic acid), and the various bonds within the pyrimidine ring (C=C, C=N, C-H).

The choice to use a Potassium Bromide (KBr) pellet for sample preparation is deliberate for a solid sample like this. It provides a non-absorbing matrix, preventing solvent peaks from obscuring the regions of interest and allowing for the observation of intermolecular interactions, such as hydrogen bonding, which are critical to understanding the molecule's solid-state structure.[5]

Experimental Protocol: KBr Pellet Method

-

Sample Preparation: Gently grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Data Interpretation: Decoding the Spectrum

The resulting spectrum should be analyzed for characteristic absorption bands. The presence of strong hydrogen bonding in the solid state, particularly involving the carboxylic acid and amino groups, will lead to significant broadening of certain peaks.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Expected Appearance |

| 3400–3250 | N-H Stretch | Primary Amine | Two distinct medium-intensity peaks are expected, corresponding to asymmetric and symmetric stretching.[5][6] |

| 3300–2500 | O-H Stretch | Carboxylic Acid | A very broad and strong absorption band, often overlapping with C-H stretching vibrations.[7][8][9] This breadth is a hallmark of the hydrogen-bonded dimer form.[10] |

| 1760–1690 | C=O Stretch | Carboxylic Acid | A strong, sharp peak. Its position within this range can indicate the degree of hydrogen bonding; for a dimer, it typically appears around 1710 cm⁻¹.[8][10] |

| ~1650 | N-H Bend (Scissoring) | Primary Amine | A medium-intensity absorption, sometimes appearing as a shoulder on the C=O peak.[5] |

| 1620–1570 | C=N Stretch | Pyrimidine Ring | A strong to medium peak, characteristic of the heterocyclic ring system.[5][11] |

| 1585–1400 | C=C Stretch (in-ring) | Pyrimidine Ring | One or more medium-intensity peaks associated with the aromatic character of the ring.[12] |

| 1320–1210 | C-O Stretch | Carboxylic Acid | A strong absorption band, coupled with O-H bending.[7] |

| 900–675 | C-H Bend (out-of-plane) | Aromatic Ring | Strong absorptions that can be indicative of the substitution pattern on the ring.[12] |

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

Expertise & Experience: Probing the Nuclear Environment

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. It allows us to determine the number of unique nuclei, their connectivity, and their electronic surroundings.

The choice of solvent is the most critical parameter in NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice for this molecule for three key reasons:

-

Solubility: It readily dissolves polar, hydrogen-bonding capable compounds like this compound.

-

Exchangeable Protons: Unlike D₂O, it allows for the observation of "labile" protons from the -OH and -NH₂ groups, which appear as distinct, albeit sometimes broad, signals.[13] These are crucial for full characterization.

-

Chemical Shift Range: Its residual solvent peak (~2.50 ppm for ¹H, ~39.5 ppm for ¹³C) does not typically overlap with the key signals of the analyte.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse sequence is sufficient. The spectral window should be set from at least 0 to 14 ppm to ensure the highly deshielded carboxylic acid proton is observed.[7]

-

¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled pulse sequence is standard, which results in each unique carbon appearing as a singlet. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: Assembling the Structure

¹H NMR Spectrum

The proton spectrum will provide information on the number of different proton environments and their neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale and Field Insights |

| > 12.0 | -COOH | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.[14] Its signal is often broad and its disappearance upon adding a drop of D₂O confirms its identity. |

| ~8.5 - 8.8 | H2 or H6 (Ring) | Singlet | 1H | The two protons on the pyrimidine ring are in different electronic environments. They are expected to appear as singlets due to minimal or no coupling with each other (large distance and intervening nitrogen atoms). Their exact positions are influenced by the neighboring substituents. |

| ~8.2 - 8.5 | H6 or H2 (Ring) | Singlet | 1H | Similar to the other ring proton, appearing as a distinct singlet in the aromatic region. |

| ~7.0 - 7.5 | -NH₂ | Broad Singlet | 2H | The amino group protons are also exchangeable and often appear as a broad signal. The chemical shift can be variable and is dependent on concentration and temperature. This signal will also disappear upon addition of D₂O. |

¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show a single peak for each chemically distinct carbon atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Field Insights |

| ~165 - 175 | C=O (Carboxyl) | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield.[8][14] |

| ~150 - 160 | C2, C4, C6 (Ring) | The carbon atoms of the pyrimidine ring will appear in the aromatic region. Carbons bonded to nitrogen (C2, C4, C6) are typically more deshielded. The specific assignments require more advanced 2D NMR techniques but their presence in this region is confirmatory.[2][15] |

| ~120 - 140 | C5 (Ring) | The carbon atom attached to the amino group (C5) will also be in the aromatic region, with its chemical shift influenced by the electron-donating nature of the nitrogen. |

III. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Experience: Weighing the Molecule and Its Fragments

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[16] We will use Electron Ionization (EI), a "hard" ionization technique that imparts significant energy into the molecule.[17] While this can sometimes prevent the observation of the molecular ion for fragile molecules, it provides a rich fragmentation pattern that acts as a structural fingerprint. This self-validating system allows us to confirm the molecular weight and piece together the structure from its fragments.

Workflow for Structural Elucidation

The following diagram illustrates how multiple spectroscopic techniques are integrated to build a complete structural picture of the target molecule.

Caption: Integrated workflow for the spectroscopic characterization of a molecule.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: Volatilize the sample using heat. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragment ions and neutral radicals.[18]

-

Analysis: Accelerate the positive ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation: Reading the Fragments

The mass spectrum provides two key pieces of information: the molecular weight from the molecular ion peak and structural clues from the fragmentation pattern.

-

The Nitrogen Rule: For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass.[19] this compound has 3 nitrogen atoms, and its molecular weight is 139. The molecular ion peak (M⁺•) should therefore appear at m/z = 139 . This is a critical first check.

-

Isotope Peaks: A small M+1 peak will be visible due to the natural abundance of ¹³C.[18]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z Value | Ion Formula | Loss from Molecular Ion (M⁺•) | Rationale for Fragmentation |

| 139 | [C₅H₅N₃O₂]⁺• | - | Molecular Ion (M⁺•) . The parent molecule with one electron removed. Its presence confirms the molecular weight.[19] |

| 122 | [C₅H₄N₃O]⁺ | -OH (17) | Loss of a hydroxyl radical is a common fragmentation pathway for carboxylic acids. |

| 94 | [C₅H₄N₃]⁺ | -COOH (45) | Alpha-cleavage resulting in the loss of the entire carboxylic acid radical is a highly favorable and expected fragmentation. This often results in a very prominent peak.[20] |

| 67 | [C₃H₃N₂]⁺ | -COOH, -HCN (45, 27) | Subsequent fragmentation of the pyrimidine ring after the initial loss of the carboxyl group. The loss of hydrogen cyanide (HCN) is characteristic of nitrogen-containing heterocyclic rings. |

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Expertise & Experience: Understanding Conjugation

UV-Vis spectroscopy provides information about the electronic structure of a molecule, specifically the π-electron system. It measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals. The pyrimidine ring is an aromatic, conjugated system that will exhibit characteristic π → π* transitions. The amino and carboxyl groups act as auxochromes, modifying these absorptions.

Experimental Protocol: Solution-Phase UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of the compound of a known concentration (typically in the micromolar range).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Data Interpretation: Identifying λₘₐₓ

Carboxylic acids themselves have a weak n→π* transition that absorbs around 200-215 nm, which is often too low to be useful.[10][14] The primary absorptions for this compound will be dominated by the π → π* transitions of the substituted pyrimidine ring. We expect to see one or more strong absorption maxima (λₘₐₓ) in the 230-300 nm range, characteristic of a highly conjugated, substituted aromatic system. The exact λₘₐₓ and molar absorptivity (ε) provide a quantitative measure for purity assessment and concentration determination via the Beer-Lambert law.

Conclusion: A Symphony of Spectra

The robust characterization of this compound is not achieved by a single technique but by the convergence of evidence from a suite of spectroscopic methods. FTIR confirms the presence of the essential amine and carboxylic acid functional groups. NMR provides an unambiguous map of the proton and carbon skeleton, confirming the substitution pattern. Mass spectrometry acts as the final arbiter of molecular weight and offers corroborating structural evidence through fragmentation. Finally, UV-Vis spectroscopy characterizes the electronic nature of the conjugated system. Together, these techniques provide a self-validating, comprehensive, and authoritative structural elucidation, ensuring the identity and purity of this valuable chemical building block for its journey into drug discovery and development.

References

- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H5N3O2 | CID 12258912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 13. tcichemicals.com [tcichemicals.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. fiveable.me [fiveable.me]

- 17. uni-saarland.de [uni-saarland.de]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. whitman.edu [whitman.edu]

- 20. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Aminopyrimidine-4-carboxylic Acid and Its Isomers

Abstract

In the landscape of modern drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. Aminopyrimidine carboxylic acids, a class of molecules with significant therapeutic potential, often present challenges in isomeric differentiation. This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-aminopyrimidine-4-carboxylic acid and its structural isomers. By delving into the theoretical underpinnings of NMR spectroscopy and providing detailed, field-tested experimental protocols, this document serves as an essential resource for researchers, scientists, and professionals in the pharmaceutical industry. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology for unambiguous isomeric assignment.

Introduction: The Significance of Aminopyrimidine Carboxylic Acid Isomers in Medicinal Chemistry

Aminopyrimidine carboxylic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. Their utility stems from their ability to engage in a variety of intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at biological targets. The specific substitution pattern of the amino and carboxylic acid groups on the pyrimidine ring drastically influences the molecule's three-dimensional shape, electronic properties, and, consequently, its pharmacological activity.

The isomers of aminopyrimidine carboxylic acid, such as this compound, 4-aminopyrimidine-5-carboxylic acid, and 2-aminopyrimidine-5-carboxylic acid, can exhibit vastly different biological profiles. Therefore, the ability to unequivocally distinguish between these isomers is a critical step in the synthesis, quality control, and regulatory approval of new chemical entities. NMR spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular structure in solution.

This guide will focus on the systematic ¹H and ¹³C NMR analysis of these isomers, providing a logical workflow from sample preparation to spectral interpretation.

Foundational Principles: Predicting NMR Spectra of Substituted Pyrimidines

The chemical shifts (δ) and coupling constants (J) observed in the ¹H and ¹³C NMR spectra of pyrimidine derivatives are governed by the electronic environment of each nucleus. The introduction of electron-donating groups (EDGs) like the amino group (-NH₂) and electron-withdrawing groups (EWGs) like the carboxylic acid group (-COOH) induces predictable changes in the shielding of the ring protons and carbons.

-

¹H NMR Spectroscopy : The aromatic protons of the pyrimidine ring typically resonate in the region of δ 7.0-9.5 ppm. The -NH₂ group, being an EDG, increases electron density at the ortho and para positions, causing an upfield shift (lower δ value) of the corresponding protons. Conversely, the -COOH group, an EWG, decreases electron density, leading to a downfield shift (higher δ value). The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet at a very downfield region, typically between 10-12 ppm.[1][2] The protons of the amino group also give rise to a broad signal.

-

¹³C NMR Spectroscopy : The carbons of the pyrimidine ring resonate in the range of δ 110-170 ppm. Similar to the proton shifts, the -NH₂ group shields the attached and nearby carbons (upfield shift), while the -COOH group deshields them (downfield shift). The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the δ 160-180 ppm region.[3][4]

The predictable nature of these substituent effects forms the basis for the a priori estimation of the NMR spectra for each isomer, which is then confirmed by experimental data.

Experimental Workflow: From Sample Preparation to Data Acquisition

A high-quality NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters. The following protocols are designed to yield reliable and reproducible data for aminopyrimidine carboxylic acids.

Sample Preparation Protocol

Given the polar nature of aminopyrimidine carboxylic acids, solvent selection is critical for achieving complete dissolution, a prerequisite for high-resolution NMR.[5][6]

Materials:

-

5-10 mg of the aminopyrimidine carboxylic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR).[6][7][8]

-

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

High-quality 5 mm NMR tubes.[7]

-

Glass Pasteur pipette with a cotton or glass wool plug.[7][9]

-

Vortex mixer.

Step-by-Step Procedure:

-

Weighing the Sample: Accurately weigh the required amount of the sample into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. This solvent is ideal due to its high polarity, which aids in dissolving both the amino and carboxylic acid functionalities, and its ability to engage in hydrogen bonding, which can sharpen the signals of exchangeable protons.[10]

-

Mixing: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution against a light source to confirm the absence of any particulate matter.

-

Filtration and Transfer: If any solid particles remain, filter the solution through a Pasteur pipette with a small plug of cotton or glass wool directly into the NMR tube.[7][8][9] This step is crucial to prevent distortion of the magnetic field homogeneity, which can lead to broad spectral lines.[6][7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition Parameters

The choice of acquisition parameters directly impacts the quality and quantitative accuracy of the NMR data.

Table 1: Recommended NMR Acquisition Parameters

| Parameter | ¹H NMR | ¹³C NMR | Rationale |

| Pulse Program | Standard 1D pulse-acquire | Proton-decoupled 1D | Standard for routine analysis. |

| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for polar analytes.[10] |

| Temperature | 298 K | 298 K | Standard ambient temperature. |

| Spectral Width | 0-16 ppm | 0-200 ppm | To encompass all expected signals. |

| Acquisition Time (AQ) | 3-4 s[10][11] | ~1-2 s | Balances resolution and signal-to-noise. |

| Relaxation Delay (D1) | 1-5 s | 1-2 s | Allows for near-complete relaxation of protons. |

| Number of Scans (NS) | 8-16 | 1024 or more | Sufficient for good signal-to-noise for ¹H; higher number needed for the less sensitive ¹³C nucleus.[5] |

| Pulse Angle | 30-45° | 30-45° | Provides a good compromise between signal intensity and quantitative accuracy.[10] |

Spectral Analysis and Isomeric Differentiation

The key to distinguishing between the isomers of aminopyrimidine carboxylic acid lies in the unique patterns of chemical shifts and coupling constants for each structure.

Predicted ¹H and ¹³C NMR Data for Isomers

The following tables summarize the predicted chemical shifts and multiplicities for the ring protons and carbons of the three isomers. These predictions are based on established substituent effects on the pyrimidine ring system.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆)

| Isomer | Proton | Predicted δ (ppm) | Multiplicity | J (Hz) |

| This compound | H-2 | ~8.8 | s | - |

| H-6 | ~8.5 | s | - | |

| -NH₂ | ~7.5 (broad) | s | - | |

| -COOH | ~12.0 (broad) | s | - | |

| 4-Aminopyrimidine-5-carboxylic acid | H-2 | ~8.6 | s | - |

| H-6 | ~8.2 | s | - | |

| -NH₂ | ~7.8 (broad) | s | - | |

| -COOH | ~13.0 (broad) | s | - | |

| 2-Aminopyrimidine-5-carboxylic acid | H-4 | ~8.9 | d | ~2-3 |

| H-6 | ~8.9 | d | ~2-3 | |

| -NH₂ | ~7.2 (broad) | s | - | |

| -COOH | ~12.5 (broad) | s | - |

Table 3: Predicted ¹³C NMR Data (in DMSO-d₆)

| Isomer | Carbon | Predicted δ (ppm) |

| This compound | C-2 | ~158 |

| C-4 | ~155 | |

| C-5 | ~125 | |

| C-6 | ~160 | |

| -COOH | ~168 | |

| 4-Aminopyrimidine-5-carboxylic acid | C-2 | ~157 |

| C-4 | ~162 | |

| C-5 | ~115 | |

| C-6 | ~159 | |

| -COOH | ~170 | |

| 2-Aminopyrimidine-5-carboxylic acid | C-2 | ~163 |

| C-4 | ~158 | |

| C-5 | ~120 | |

| C-6 | ~158 | |

| -COOH | ~165 |

Key Differentiating Features

-

This compound : This isomer is expected to show two singlets for the ring protons (H-2 and H-6) in the ¹H NMR spectrum, as they lack adjacent protons for coupling. The relative positions of these singlets will be influenced by the adjacent amino and carboxyl groups.

-

4-Aminopyrimidine-5-carboxylic acid : Similar to the 5,4-isomer, the ¹H NMR spectrum will also display two singlets for H-2 and H-6. However, the electronic effects of the substituents in different positions will result in distinct chemical shifts for these protons and the ring carbons compared to the 5,4-isomer. Specifically, the carbon at position 5 (C-5) is expected to be significantly more shielded (lower ppm value) due to the direct attachment of the electron-donating amino group.

-

2-Aminopyrimidine-5-carboxylic acid : The most telling feature for this isomer will be the presence of two doublets in the aromatic region of the ¹H NMR spectrum, corresponding to H-4 and H-6. These protons are coupled to each other, resulting in a characteristic splitting pattern. The magnitude of the coupling constant (J) will be small, typically around 2-3 Hz, which is characteristic of a four-bond coupling in pyrimidine rings.

Advanced NMR Techniques for Unambiguous Assignment

While 1D NMR is often sufficient, 2D NMR techniques provide an additional layer of confidence in structural assignment.

-

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, confirming the assignments made from the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like C-4 and C-5 in the 5,4- and 4,5-isomers) and for confirming the connectivity of the substituents to the pyrimidine ring. For instance, in this compound, the H-6 proton should show a correlation to the carboxylic carbon.

-

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks. For the 2-amino-5-carboxy isomer, a cross-peak between H-4 and H-6 would be observed, definitively confirming their connectivity.

Visualizing the Workflow

The following diagram illustrates the logical flow of the NMR analysis process.

Caption: Workflow for the NMR analysis of aminopyrimidine carboxylic acid isomers.

Conclusion

The structural elucidation of aminopyrimidine carboxylic acid isomers is a critical task in drug development that can be reliably accomplished through a systematic ¹H and ¹³C NMR analysis. By understanding the fundamental principles of substituent effects on the pyrimidine ring and by adhering to robust experimental protocols, researchers can confidently differentiate between isomers. The integration of 1D and 2D NMR techniques provides a self-validating system for structural assignment, ensuring the scientific integrity of the data. This guide provides the necessary theoretical framework and practical insights to empower scientists in this essential analytical endeavor.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. ocw.mit.edu [ocw.mit.edu]

- 10. books.rsc.org [books.rsc.org]

- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to X-ray Crystallography Studies of Aminopyrimidine Carboxylic Acids

Introduction: The Significance of Aminopyrimidine Carboxylic Acids and the Power of X-ray Crystallography

Aminopyrimidine carboxylic acids represent a critical class of heterocyclic compounds that serve as fundamental building blocks in pharmaceutical and agricultural sciences. Their versatile structures are integral to the development of novel antiviral and anticancer agents, as well as herbicides and fungicides.[1][2] The precise three-dimensional arrangement of atoms within these molecules, and how they interact with each other in a crystalline solid, dictates their physicochemical properties and, consequently, their biological activity. Understanding this intricate architecture is paramount for rational drug design and the development of effective agrochemicals.

Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for elucidating the atomic and molecular structure of crystalline materials.[3][4] It provides an unparalleled level of detail, revealing not only the connectivity of atoms but also the subtle nuances of intermolecular interactions, such as hydrogen bonding, which are crucial in the assembly of aminopyrimidine carboxylic acid structures.[5][6][7] This guide offers a comprehensive overview of the principles and practices of X-ray crystallography as applied to this important class of compounds, intended for researchers, scientists, and professionals in drug development.

Part 1: The Foundation - From Molecule to High-Quality Crystal

The journey to a crystal structure begins with the synthesis and purification of the target aminopyrimidine carboxylic acid. However, the most critical and often rate-limiting step is the growth of high-quality single crystals suitable for diffraction experiments.[8]

Crystallization Strategies for Aminopyrimidine Carboxylic Acids

The inherent properties of aminopyrimidine carboxylic acids, namely the presence of both hydrogen bond donors (amino group, carboxylic acid proton) and acceptors (pyrimidine nitrogens, carbonyl oxygen), heavily influence their crystallization behavior. These functional groups readily participate in the formation of robust supramolecular synthons, which are predictable and recurring patterns of intermolecular interactions.[9][10][11][12]

Commonly observed synthons in the crystal structures of aminopyrimidine carboxylic acids include:

The formation of these synthons can be exploited to guide the crystallization process. Co-crystallization with other molecules, particularly other carboxylic acids, is a powerful technique to promote crystal growth and explore different packing arrangements.[5][9][10][12][13]

Experimental Protocol: Slow Evaporation Method

A widely successful method for growing crystals of aminopyrimidine carboxylic acids is slow evaporation.[10][11]

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility. Common choices include methanol, ethanol, and aqueous solutions.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified aminopyrimidine carboxylic acid at room temperature or slightly elevated temperature. For co-crystals, dissolve the components in the desired stoichiometric ratio (e.g., 1:1 molar ratio).[10]

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vial with a cap containing a few small perforations or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Monitoring: Observe the vial periodically for the formation of single crystals. This may take several days to weeks.

Causality Behind Experimental Choices:

-

Slow Evaporation: A slow rate of evaporation is crucial to allow molecules to self-assemble in an ordered manner, forming a crystalline lattice rather than precipitating as an amorphous solid.

-

Solvent Choice: The polarity and hydrogen bonding capability of the solvent can influence which supramolecular synthons are formed and, therefore, the resulting crystal packing.

-

Purity: High purity of the starting material is essential, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Challenges in Crystallization

Despite the predictable nature of their intermolecular interactions, crystallizing aminopyrimidine carboxylic acids can present challenges:

-

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as polymorphism.[14] Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability. Careful control of crystallization conditions is necessary to isolate the desired polymorph.

-

Salt vs. Co-crystal Formation: The interaction between the carboxylic acid and the aminopyrimidine can result in either a neutral co-crystal or a salt, where a proton is transferred from the acid to the more basic pyrimidine ring.[6][9][10][11] The outcome can be predicted to some extent by the difference in pKa values (ΔpKa) between the base and the acid.[9][11][15]

-

Poor Crystal Quality: Crystals may be too small, weakly diffracting, or twinned, making them unsuitable for single-crystal X-ray diffraction.

Part 2: Unveiling the Structure - X-ray Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a goniometer and exposing it to a finely focused beam of X-rays.

Data Collection Strategy

The goal of data collection is to measure the intensities of a complete and redundant set of diffraction spots (reflections).[16]

Key Parameters to Consider:

-

X-ray Source: For small molecules like aminopyrimidine carboxylic acids, laboratory-based diffractometers equipped with Molybdenum (Mo, λ ≈ 0.71 Å) or Copper (Cu, λ ≈ 1.54 Å) X-ray sources are commonly used.[17] Synchrotron sources offer much higher brilliance and are advantageous for very small or weakly diffracting crystals.[4][17]

-

Temperature: Data is typically collected at low temperatures (around 100 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

-

Exposure Time and Frame Width: These parameters are optimized to maximize the signal-to-noise ratio of the diffraction spots while minimizing data collection time and potential radiation damage.

-

Crystal Orientation: The crystal is rotated during data collection to bring different sets of crystallographic planes into the diffracting condition, as described by Bragg's Law.[18]

Experimental Workflow for Data Collection:

Caption: Workflow for X-ray Diffraction Data Collection.

Data Processing

After data collection, the raw diffraction images are processed to extract the intensities of each reflection. This involves:

-

Integration: Determining the total intensity of each diffraction spot and subtracting the background noise.

-

Scaling and Merging: Placing all the measured intensities on a common scale and merging multiple measurements of the same reflection to improve accuracy.

-

Absorption Correction: Correcting for the absorption of X-rays by the crystal.

Software packages like SAINT and SADABS are commonly used for these tasks.[19]

Part 3: From Data to Model - Structure Solution and Refinement

The processed diffraction data contains information about the arrangement of electrons in the crystal. The next step is to use this information to determine the positions of the atoms.

Structure Solution

For small molecules like aminopyrimidine carboxylic acids, the phase problem is typically solved using direct methods.[20] This is an ab initio approach that uses statistical relationships between the intensities of the reflections to determine a set of initial phases. These phases, combined with the measured structure factor amplitudes, are used to calculate an initial electron density map. Programs like SHELXS are widely used for structure solution.[21]

Structure Refinement

The initial model obtained from direct methods is then refined against the experimental data using a least-squares minimization procedure.[19] This iterative process involves adjusting the atomic positions, and their thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. This is typically performed using software such as SHELXL.[21]

Key Refinement Parameters:

| Parameter | Description | Ideal Value |

| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 for high-quality structures |

| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | < 0.15 |

| Goodness-of-Fit (GooF) | Should be close to 1 for a good refinement. | ~1.0 |

Structure Validation

Before a crystal structure can be considered complete, it must be thoroughly validated to ensure its chemical and crystallographic reasonability. This includes checking for:

-

Correct atom assignments and connectivity.

-

Reasonable bond lengths and angles.

-

Appropriate modeling of hydrogen atoms.

-

Absence of significant residual electron density.

Tools like PLATON can be used for detailed geometric analysis and validation.[21] For drug discovery applications, rigorous validation is crucial as inaccuracies in a crystal structure can have significant downstream consequences.[22]

Part 4: Interpreting the Results - Structural Analysis and Insights

The final refined crystal structure provides a wealth of information about the aminopyrimidine carboxylic acid.

Analysis of Intermolecular Interactions

A key aspect of the analysis is the detailed examination of the hydrogen bonding network and other intermolecular interactions that govern the crystal packing. This can be visualized and quantified using software like Mercury, which is part of the Cambridge Structural Database (CSD) system.[23] The CSD is an invaluable resource containing over a million curated crystal structures, providing a rich source of data for comparative analysis.[23][24] Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular contacts.[9][25]

Logical Relationship of Structural Analysis:

Caption: From Data to Insight in X-ray Crystallography.

Correlation with Physicochemical Properties

The detailed structural information obtained from X-ray crystallography can be correlated with the macroscopic properties of the material. For example, the hydrogen bonding network and crystal packing can influence:

-

Solubility and Dissolution Rate: Important parameters for drug delivery.

-

Melting Point and Thermal Stability: The strength of the intermolecular interactions affects the energy required to break down the crystal lattice.[26]

-

Crystal Morphology: The internal crystal structure dictates the external shape of the crystal.[27]

By understanding these structure-property relationships, it is possible to engineer crystalline forms of aminopyrimidine carboxylic acids with optimized properties for their intended application.

Conclusion: The Enduring Value of X-ray Crystallography

X-ray crystallography remains an indispensable tool in the study of aminopyrimidine carboxylic acids. It provides the fundamental structural information necessary for a deep understanding of their chemical behavior and biological function. The insights gained from these studies are critical for advancing drug discovery and the development of new materials. As crystallographic techniques continue to evolve, they will undoubtedly play an even more significant role in the future of pharmaceutical and chemical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. excillum.com [excillum.com]

- 5. Balancing intermolecular hydrogen-bond interactions for the directed assembly of binary 1 : 1 co-crystals - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01714D [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. X-ray Data Collection Course [mol-xray.princeton.edu]

- 18. journals.iucr.org [journals.iucr.org]

- 19. mdpi.com [mdpi.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 22. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 24. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 25. Polymorphism in early development: The account of MBQ-167 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. On the crystal structures and melting point alternation of the n-alkyl carboxylic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

Technical Guide: Computational Analysis of 5-Aminopyrimidine-4-carboxylic Acid Tautomers

Abstract

Tautomerism, the dynamic equilibrium between structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. The specific tautomeric form of a molecule can dictate its physicochemical properties, receptor binding affinity, and metabolic fate. 5-Aminopyrimidine-4-carboxylic acid, a key heterocyclic building block, can exist in multiple tautomeric forms due to proton migration between its amino, carboxylic, and pyrimidine ring nitrogen atoms. Accurately predicting the predominant tautomeric species under physiological conditions is therefore critical for rational drug design. This technical guide provides a comprehensive, field-proven computational workflow for the quantum mechanical analysis of this compound tautomers. We will detail the theoretical underpinnings, a step-by-step experimental protocol using Density Functional Theory (DFT), and the analysis required to determine tautomeric stability in both the gas phase and aqueous solution, offering researchers a robust framework for their own investigations.

The Principle of Tautomeric Analysis: Why Causality Matters

The relative stability of tautomers is governed by a delicate interplay of intramolecular and intermolecular forces. Factors such as intramolecular hydrogen bonding, aromaticity, and electronic effects determine the intrinsic stability in the gas phase. However, in a biological context, the solvent environment is paramount.[1] Solute-solvent interactions, particularly hydrogen bonding with water, can dramatically shift the equilibrium, favoring more polar tautomers that are less stable in isolation.[2][3]

Our computational approach is designed to dissect these contributions. We employ Density Functional Theory (DFT), which offers an optimal balance between computational cost and accuracy for systems of this size.[4] Specifically, the B3LYP functional is a well-established choice for such studies, providing reliable results.[4][5] The choice of basis set, such as the Pople-style 6-311++G(d,p), is critical; the diffuse functions (++) are essential for describing the lone pairs and potential anionic character, while polarization functions (d,p) allow for flexibility in describing bonding electrons.[6][7] Finally, to simulate a biological environment, we will incorporate the effects of water using the integral equation formalism polarizable continuum model (IEF-PCM) or the SMD solvation model, which have been shown to be effective for calculating solvation free energies.[8][9]

Potential Tautomers of this compound

The first step in the analysis is to identify all chemically reasonable tautomers. This involves considering proton transfers between the pyrimidine ring nitrogens (N1, N3), the exocyclic amino group (N5), and the carboxylic acid group (-COOH). Below is a diagram illustrating the key potential tautomers.

Caption: Key potential tautomers of this compound.

Comprehensive Computational Workflow

This section details the validated, step-by-step protocol for determining tautomer stability. The workflow is designed to be a self-validating system, where frequency calculations confirm the nature of stationary points and systematic analysis provides trustworthy results.

References

- 1. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. asianjournalofphysics.com [asianjournalofphysics.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Reactivity of the Amino Group in 5-Aminopyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopyrimidine-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic positioning of a nucleophilic amino group adjacent to a carboxylic acid on a π-deficient pyrimidine ring presents a unique chemical landscape for synthetic exploration. This guide provides a comprehensive technical overview of the reactivity of the 5-amino group, offering insights into its electronic properties and steric environment. We will delve into key transformations including acylation, alkylation, diazotization, and palladium-catalyzed cross-coupling reactions. Furthermore, this document will explore the pivotal role of the amino group in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. Each section integrates theoretical principles with practical, field-proven insights and detailed experimental protocols to empower researchers in leveraging the synthetic potential of this valuable scaffold.

Introduction: The Chemical Personality of this compound

The pyrimidine core is a ubiquitous motif in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. This compound emerges as a particularly valuable synthon due to the presence of two key functional groups: a primary aromatic amine and a carboxylic acid. The reactivity of the 5-amino group is intricately modulated by the electronic and steric effects of the pyrimidine ring and the adjacent carboxyl substituent.

The pyrimidine ring, being a π-deficient heterocycle, exerts a significant electron-withdrawing effect, which fundamentally influences the nucleophilicity and basicity of the 5-amino group.[1] Compared to aniline, the amino group in this compound is considerably less basic and less nucleophilic. This deactivation is a critical consideration in planning synthetic transformations. The adjacent carboxylic acid group can further modulate this reactivity through intramolecular hydrogen bonding and by presenting a competing site for certain reagents. Understanding these electronic nuances is paramount for designing successful synthetic strategies.

This guide will systematically explore the synthetic utility of the 5-amino group, providing a toolkit of reactions for the derivatization of this versatile building block.

Foundational Reactivity: Acylation and Alkylation

Acylation of the 5-Amino Group

Acylation of the 5-amino group to form the corresponding amide is a fundamental transformation that serves multiple purposes, including the introduction of new functionalities, modulation of biological activity, and as a protecting group strategy. The reduced nucleophilicity of the amino group necessitates the use of activated acylating agents.

Causality in Experimental Choices:

Standard acylation conditions using acid anhydrides or acyl chlorides in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), are generally effective. The base is crucial to neutralize the acid byproduct (e.g., HCl) and to deprotonate the ammonium salt that may form, thus regenerating the free, reactive amine. In cases of sluggish reactions, the use of coupling agents commonly employed in peptide synthesis can be advantageous. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) can facilitate amide bond formation under mild conditions.[2]

Self-Validating Protocol: Synthesis of 5-Acetamidopyrimidine-4-carboxylic acid

This protocol details a standard acylation procedure. The successful formation of the product can be readily verified by techniques such as ¹H NMR (disappearance of the NH₂ signal and appearance of a new amide NH signal and a methyl singlet), IR spectroscopy (appearance of a characteristic amide carbonyl stretch), and mass spectrometry.

Experimental Protocol:

-

Dissolution: Suspend this compound (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, for example, triethylamine (2.0-3.0 eq).

-

Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

| Reactant | Reagent | Base | Solvent | Yield |

| This compound | Acetic Anhydride | Triethylamine | DMF | Good to Excellent |

| This compound | Benzoyl Chloride | DIPEA | DCM | Good |

Alkylation of the 5-Amino Group

N-alkylation of the 5-amino group introduces alkyl substituents, a common strategy in drug discovery to modulate lipophilicity and target engagement. Direct alkylation can be challenging due to the reduced nucleophilicity of the amino group and the potential for over-alkylation.

Causality in Experimental Choices:

Reductive amination is often a more controlled and efficient method for mono-alkylation compared to direct alkylation with alkyl halides. This two-step, one-pot procedure involves the initial formation of an imine or enamine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its selectivity and tolerance of acidic conditions which can be used to catalyze imine formation. Direct alkylation with reactive alkylating agents such as alkyl halides or sulfates can be achieved, often requiring elevated temperatures and a non-nucleophilic base to scavenge the acid byproduct.[3]

Self-Validating Protocol: Reductive Amination with Benzaldehyde

The progress of this reaction can be monitored by the consumption of the starting materials. The final product can be characterized by ¹H NMR (appearance of a benzylic CH₂ signal) and mass spectrometry to confirm the addition of the benzyl group.

Experimental Protocol:

-

Imine Formation: Dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Mandatory Visualization:

Caption: Reductive Amination Workflow.

Transformation to Fused Systems: Intramolecular Cyclization

The juxtaposition of the 5-amino and 4-carboxylic acid groups provides an ideal scaffold for the synthesis of fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These structures are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4]

Causality in Experimental Choices:

The direct cyclization of this compound with a one-carbon synthon is a common strategy. For example, heating with formamide or triethyl orthoformate can lead to the formation of pyrimido[4,5-d]pyrimidin-4(3H)-one. A more versatile approach involves the initial acylation of the 5-amino group, followed by cyclization. For instance, reaction with an acyl chloride followed by base- or acid-catalyzed cyclization can provide a range of substituted pyrimido[4,5-d]pyrimidines. The carboxylic acid can also be converted to a more reactive intermediate, such as an ester or amide, prior to cyclization.

Self-Validating Protocol: Synthesis of Pyrimido[4,5-d]pyrimidin-4(3H)-one

The formation of the fused ring system can be confirmed by a significant change in the NMR spectrum, including the disappearance of the amino and carboxylic acid protons and the appearance of new aromatic and amide protons. High-resolution mass spectrometry will confirm the molecular formula of the cyclized product.

Experimental Protocol:

-

Reactant Mixture: Combine this compound (1.0 eq) with an excess of formamide.

-

Thermal Cyclization: Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

-

Isolation: Cool the reaction mixture, which may result in the precipitation of the product.

-

Purification: Wash the solid product with a suitable solvent like ethanol or water to remove excess formamide and impurities. The product can be further purified by recrystallization.

Mandatory Visualization:

Caption: Intramolecular Cyclization Pathway.

Advanced Transformations: Diazotization and Cross-Coupling Reactions

Diazotization of the 5-Amino Group

Diazotization of the 5-amino group to form a diazonium salt opens up a plethora of synthetic possibilities, allowing for the introduction of a wide range of substituents at the 5-position. This reaction is typically carried out at low temperatures in the presence of a strong acid and a source of nitrous acid, such as sodium nitrite. The resulting diazonium salt is often unstable and is used in situ for subsequent transformations.

Causality in Experimental Choices:

The choice of acid and solvent is critical for the stability of the diazonium salt. Aqueous solutions of strong mineral acids like HCl or H₂SO₄ are commonly used. The reaction is performed at low temperatures (0-5 °C) to minimize the decomposition of the diazonium salt. The diazonium salt can then be subjected to various nucleophilic substitution reactions, such as the Sandmeyer reaction to introduce halides, or coupling reactions to form azo compounds.

Self-Validating Protocol: Sandmeyer-type Iodination

A successful reaction is indicated by the evolution of nitrogen gas and the formation of a new carbon-iodine bond, which can be confirmed by a significant downfield shift of the C5-proton in the ¹H NMR spectrum and by mass spectrometry.

Experimental Protocol:

-

Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2M HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Substitution: To the cold diazonium salt solution, add a solution of potassium iodide (1.5 eq) in water.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Effervescence (N₂ evolution) should be observed.

-

Work-up and Purification: Extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine. Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

The Buchwald-Hartwig amination allows for the coupling of the 5-amino group with aryl or heteroaryl halides, providing access to a diverse range of N-arylated derivatives.[5][6][7] This reaction is a powerful tool in modern drug discovery for the construction of complex molecular architectures.

Causality in Experimental Choices:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A common catalyst system involves a palladium(II) precatalyst such as Pd(OAc)₂ or a preformed palladium(0) complex, in combination with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP). The ligand plays a crucial role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination, and reductive elimination.[8] A strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more potent nucleophile.

Self-Validating Protocol: Buchwald-Hartwig Coupling with 4-Bromotoluene

The formation of the C-N bond can be confirmed by ¹H NMR (appearance of signals corresponding to the 4-methylphenyl group and a downfield shift of the pyrimidine protons) and high-resolution mass spectrometry.

Experimental Protocol:

-

Reactant Mixture: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), 4-bromotoluene (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Base and Solvent: Add a strong base such as cesium carbonate or sodium tert-butoxide (2.0 eq) and a dry, deoxygenated solvent like toluene or dioxane.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by column chromatography.

Mandatory Visualization:

Caption: Buchwald-Hartwig Amination Overview.

Conclusion

The 5-amino group in this compound, while electronically deactivated, presents a rich platform for a wide array of synthetic transformations. This guide has detailed the fundamental principles and practical protocols for key reactions including acylation, alkylation, intramolecular cyclization, diazotization, and palladium-catalyzed cross-coupling. By understanding the interplay of electronic effects and by selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to construct complex molecules with potential applications in drug discovery and materials science. The provided protocols serve as a validated starting point for further exploration and optimization in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. CN102491949A - Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation - Google Patents [patents.google.com]

- 5. oiccpress.com [oiccpress.com]

- 6. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid

This guide provides a comprehensive overview of the synthesis and detailed characterization of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough analysis of the compound's structural and physicochemical properties.

Introduction: The Significance of Substituted Pyrimidines

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Their versatile biological activities encompass antiviral, antitumor, antibacterial, and anti-inflammatory properties. The specific substitution pattern of 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid, featuring an amino group, a methylthio group, and a carboxylic acid, presents a unique pharmacophore with potential applications as an intermediate in the synthesis of more complex bioactive molecules, such as kinase inhibitors or herbicides.[1] This guide serves as a technical resource for chemists and pharmacologists engaged in the exploration of novel pyrimidine-based compounds.

Proposed Synthesis Pathway

While a direct, one-pot synthesis for 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid is not prominently described in the literature, a plausible and efficient multi-step synthesis can be proposed based on established pyrimidine chemistry. The following pathway leverages common starting materials and high-yielding transformations.

A logical approach involves the cyclocondensation reaction to form the pyrimidine ring, followed by functional group manipulations. A particularly efficient method is the reaction of an appropriate three-carbon precursor with S-methylisothiourea.

// Nodes A [label="Ethyl 2-cyano-3-ethoxyacrylate\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="S-Methylisothiourea Sulfate\n(Reagent)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Cyclocondensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Ethyl 5-amino-4-cyano-2-\n(methylthio)pyrimidine", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5-amino-2-(methylthio)pyrimidine-\n4-carboxylic acid (Target Molecule)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S"]; C_Me [label="CH₃"]; C_COOH [label="C"]; O1_COOH [label="O"]; O2_COOH [label="OH"]; N_NH2 [label="NH₂"];

// Edges for the pyrimidine ring N1 -- C2 [dir=none]; C2 -- N3 [dir=none]; N3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none];

// Edges for substituents C2 -- S [dir=none]; S -- C_Me [dir=none]; C4 -- C_COOH [dir=none]; C_COOH -- O1_COOH [style=double, dir=none]; C_COOH -- O2_COOH [dir=none]; C5 -- N_NH2 [dir=none];

// Invisible nodes and edges for positioning ring double bonds p1 [pos="0.43,0.86!", shape=none, label=""]; p2 [pos="1.3,0.0!", shape=none, label=""]; p3 [pos="0.43,-0.86!", shape=none, label=""];

// This is a simplified representation of double bonds // A more accurate depiction would require more complex positioning // For Graphviz, this is a common way to suggest bond placement. // Actual rendering may vary. } caption { label="Proposed synthesis workflow."; fontsize=10; }

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of the target compound.

Synthesis of Ethyl 5-amino-4-cyano-2-(methylthio)pyrimidine

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents : To the sodium ethoxide solution, add S-methylisothiourea sulfate, followed by the dropwise addition of ethyl 2-cyano-3-ethoxyacrylate.

-

Reaction Conditions : The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then triturated with water and the resulting solid is collected by filtration, washed with cold water, and dried to afford the crude product.

-

Purification : The crude ethyl 5-amino-4-cyano-2-(methylthio)pyrimidine may be purified by recrystallization from a suitable solvent such as ethanol.

Hydrolysis to 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid

-

Reaction Setup : The purified ethyl 5-amino-4-cyano-2-(methylthio)pyrimidine is suspended in an aqueous solution of a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

-

Reaction Conditions : The mixture is heated to reflux for an extended period to ensure complete hydrolysis of both the ester and the nitrile functionalities.

-

Work-up and Isolation :

-

If using acidic hydrolysis, the solution is cooled and the pH is carefully adjusted to the isoelectric point with a base to precipitate the amino acid.

-

If using basic hydrolysis, the solution is cooled and acidified to the isoelectric point.

-

-

Purification : The precipitated solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and then dried under vacuum to yield the final product, 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid.

Characterization of the Final Compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized 5-amino-2-(methylthio)pyrimidine-4-carboxylic acid. The expected data from various analytical techniques are summarized below.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₆H₇N₃O₂S[2][3][4] |

| Molecular Weight | 185.20 g/mol [2][3][4] |

| Appearance | Solid (e.g., Light yellow to orange powder)[1][2] |

| Purity | ≥95%[2] |

Spectroscopic Data

The proton NMR spectrum is crucial for confirming the arrangement of protons in the molecule. The expected chemical shifts (in ppm, relative to TMS) in a solvent like DMSO-d₆ are:

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -COOH | ~12.0-13.0 | broad singlet | 1H |

| -NH₂ | ~7.0-8.0 | broad singlet | 2H |

| Pyrimidine H-6 | ~8.0-8.5 | singlet | 1H |

| -SCH₃ | ~2.5 | singlet | 3H |

Rationale: The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal.[5] The amino protons will also appear as a broad singlet. The pyrimidine ring proton at the 6-position is expected to be a singlet, and the methyl protons of the methylthio group will also be a distinct singlet.

The carbon NMR spectrum provides information about the carbon framework.

| Carbon | Expected Chemical Shift (ppm) |

| -COOH | ~165-175 |

| Pyrimidine C2 (-SMe) | ~170-175 |

| Pyrimidine C4 (-COOH) | ~160-165 |

| Pyrimidine C6 | ~155-160 |

| Pyrimidine C5 (-NH₂) | ~100-110 |

| -SCH₃ | ~12-15 |

Rationale: Carbonyl carbons of carboxylic acids are typically found in the 165-185 ppm range.[5][6] The carbons of the pyrimidine ring will have distinct chemical shifts based on their electronic environment, with the carbon attached to the amino group being more shielded.

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Band |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad |

| N-H (Amine) | 3300-3500 | Medium, may be two bands |

| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp |

| C=N, C=C (Aromatic) | 1550-1650 | Medium to strong |

| C-N | 1260-1330 | Medium |

Rationale: The broad O-H stretch of the carboxylic acid is highly characteristic.[5] The N-H stretching of the primary amine will appear in the 3300-3500 cm⁻¹ region.[7] The strong carbonyl absorption is also a key diagnostic peak.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.